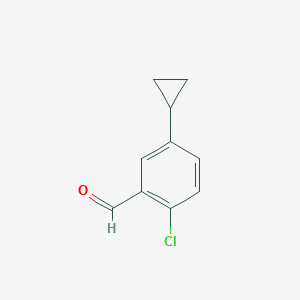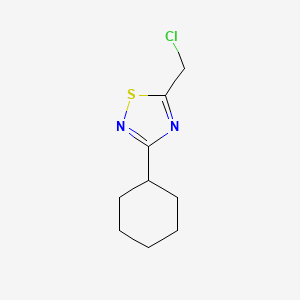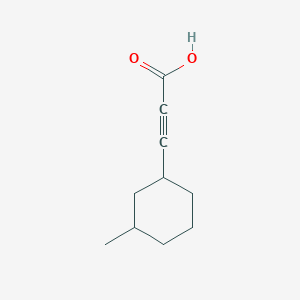
3-(3-Methylcyclohexyl)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylcyclohexyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H14O2. It is a derivative of propiolic acid, characterized by the presence of a cyclohexyl ring substituted with a methyl group at the third position and a prop-2-ynoic acid moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylcyclohexyl)prop-2-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclohexanol, which is commercially available or can be synthesized from cyclohexene.
Oxidation: The 3-methylcyclohexanol is oxidized to 3-methylcyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Alkyne Formation: The 3-methylcyclohexanone undergoes a Favorskii rearrangement in the presence of a strong base like sodium amide to form 3-(3-methylcyclohexyl)propyne.
Carboxylation: The final step involves the carboxylation of 3-(3-methylcyclohexyl)propyne using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylcyclohexyl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium amide, organolithium reagents.
Major Products
Oxidation: 3-(3-Methylcyclohexyl)propanoic acid.
Reduction: 3-(3-Methylcyclohexyl)propene or 3-(3-Methylcyclohexyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Methylcyclohexyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylcyclohexyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Propiolic Acid: The simplest acetylenic carboxylic acid, used as a precursor in organic synthesis.
3-Methylcyclohexanol: A starting material for the synthesis of 3-(3-Methylcyclohexyl)prop-2-ynoic acid.
3-Methylcyclohexanone: An intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of both a cyclohexyl ring and an alkyne group, which imparts distinct reactivity and potential biological activity. Its structural features allow for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-(3-methylcyclohexyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H14O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h8-9H,2-4,7H2,1H3,(H,11,12) |
Clave InChI |
SXYAYEVUEONNGF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)

![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
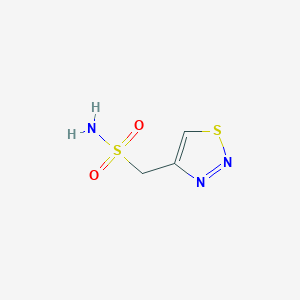
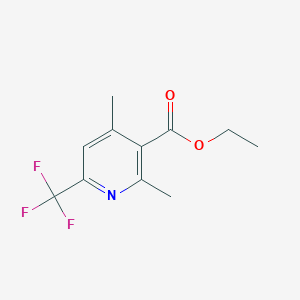
![N-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13188018.png)
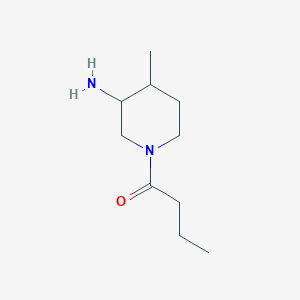
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)


![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
